Lenalidomide-CO-C3-acid is a synthetic organic compound derived from lenalidomide, which is itself a derivative of thalidomide. This compound is classified as a targeted protein degradation agent and is characterized by its ability to modulate the activity of E3 ubiquitin ligases, particularly the cereblon (CRBN) E3 ligase. The compound has notable implications in therapeutic applications, particularly in oncology and immunology, due to its anti-inflammatory and anti-cancer properties. The chemical structure of Lenalidomide-CO-C3-acid includes a carboxylic acid functional group, which enhances its reactivity and potential for conjugation with other molecules.
The compound is commercially available, and one source lists it as a research product with a purity of at least 95% . Its International Nonproprietary Name (INN) is lenalidomide, and it has been recognized for its therapeutic uses since its approval by the Food and Drug Administration in 2005 and the European Medicines Agency in 2007 .
The synthesis of Lenalidomide-CO-C3-acid can be achieved through various organic synthesis techniques. A common method involves the use of coupling reactions that link the lenalidomide backbone to a carboxylic acid moiety via an appropriate linker.
In synthetic organic chemistry, the process typically starts with the functionalization of lenalidomide to introduce a carboxylic acid group. This can be accomplished using methods such as:
The specific conditions, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity.
Lenalidomide-CO-C3-acid has the molecular formula and a molecular weight of 373.365 g/mol. Its structure features multiple functional groups including amines, carbonyls, and hydroxyls, which contribute to its biological activity.
Lenalidomide-CO-C3-acid participates in various chemical reactions typical of carboxylic acids and amines. Key reactions include:
These reactions are facilitated by specific catalysts or reagents that enhance reaction rates or selectivity. For instance, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed in amide bond formation to improve yields.
Lenalidomide-CO-C3-acid exerts its biological effects primarily through modulation of the CRL4 CRBN E3 ubiquitin ligase complex. This mechanism involves:
Research indicates that this mechanism is selective; only specific substrates are targeted while others remain unaffected, showcasing the precision of lenalidomide's action .
Lenalidomide-CO-C3-acid is typically stored under refrigerated conditions to maintain stability. It has a shelf life of approximately 12 months post-delivery .
The compound exhibits solubility in organic solvents due to its polar functional groups. Its reactivity profile allows it to participate in various chemical transformations relevant for drug development.
Lenalidomide-CO-C3-acid serves significant roles in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0